molecular formula C18H12N2OS B2489129 N-(benzo[d]thiazol-6-yl)-2-naphthamide CAS No. 922966-74-3

N-(benzo[d]thiazol-6-yl)-2-naphthamide

Cat. No.: B2489129
CAS No.: 922966-74-3
M. Wt: 304.37
InChI Key: MMFVYRPOQVDMOT-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-6-yl)-2-naphthamide (CAS 922966-74-3) is a small molecule with the molecular formula C18H12N2OS and a molecular weight of 304.37 g/mol. This compound belongs to the benzothiazole class of heterocyclic aromatics, a scaffold renowned for its diverse and potent biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery research . The core structure of benzothiazole is a key feature in several biologically active compounds, including firefly luciferin, and is known for its favorable electronic properties, which contribute to its utility in developing materials for optical applications and as a versatile building block in organic synthesis . Researchers utilize this and related benzothiazole derivatives to explore new therapeutic agents due to their documented pharmacological potential. Scientific literature indicates that benzothiazole compounds demonstrate significant anticancer properties by inhibiting pathways such as AKT and ERK, which are crucial for cell survival and proliferation . Some derivatives have also shown promising anticonvulsant activity in preclinical models, with certain molecules exhibiting higher protective indices than standard drugs like phenytoin and carbamazepine in maximal electroshock seizure (MES) tests . Furthermore, the antibacterial potential of the benzothiazole core is an active area of investigation, as these compounds can inhibit key bacterial enzymes like DNA gyrase and dihydrofolate reductase . From a structural perspective, compounds featuring the N-(benzo[d]thiazol-yl)amide motif can form complex supramolecular architectures in the solid state, driven by intermolecular interactions such as N—H⋯N and N—H⋯O hydrogen bonds . This makes them interesting subjects for crystallography and materials science research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-16-17(10-15)22-11-19-16/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFVYRPOQVDMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzo D Thiazol 6 Yl 2 Naphthamide and Its Analogues

General Synthetic Strategies for Benzothiazole-Naphthamide Hybrid Systems

The creation of benzothiazole-naphthamide hybrid systems is a prime example of molecular hybridization, a strategy used to combine two or more pharmacophores into a single molecule. scielo.org.mx This approach aims to synthesize novel compounds with potentially synergistic or enhanced biological activities. The fundamental disconnection for N-(benzo[d]thiazol-6-yl)-2-naphthamide points to two key precursors: a 6-aminobenzothiazole (B108611) derivative and a 2-naphthoic acid derivative. The core of the synthesis is the formation of the amide linkage between these two moieties.

The general synthetic pathway involves the preparation of these two key intermediates followed by a coupling reaction. Various synthetic routes have been developed for both benzothiazole (B30560) and naphthamide systems, allowing for a high degree of structural diversity in the final hybrid molecules. nih.govmdpi.com

The amide bond is a cornerstone of organic and medicinal chemistry, and its formation is a critical step in the synthesis of this compound. nih.gov A common and direct method is the coupling of a carboxylic acid (2-naphthoic acid) with an amine (6-aminobenzothiazole). This transformation typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.

One widely used method is N,N′-dicyclohexylcarbodiimide (DCC) mediated coupling. nih.gov In this process, DCC activates the carboxylic acid, facilitating a nucleophilic attack by the amine to form the amide bond. nih.gov Another prevalent strategy involves the conversion of the carboxylic acid into a more reactive acyl chloride. For instance, 2-naphthoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-naphthoyl chloride. This highly reactive intermediate then readily undergoes a nucleophilic acyl substitution reaction with 6-aminobenzothiazole to yield the final product. nih.gov This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the HCl byproduct. nih.govsigmaaldrich.com

The table below summarizes common coupling agents used in the synthesis of benzothiazole amide derivatives.

Coupling Agent/MethodReactantsBase/SolventKey Features
DCC (N,N′-dicyclohexylcarbodiimide) Carboxylic Acid + AmineDichloromethane (DCM)Mild conditions, high yield. nih.gov
Acyl Chloride Formation (e.g., SOCl₂) Carboxylic Acid Chloride + AmineDichloromethane (DCM), NaHCO₃Facile, efficient, uses reactive intermediate. nih.gov
HATU Carboxylic Acid + AmineDMF, DIPEAEffective for sterically hindered substrates.

This table is generated based on data from analogous reactions reported in the literature.

For instance, the condensation reaction to form the benzothiazole ring can be performed under microwave irradiation, drastically reducing the reaction time from hours to minutes. semanticscholar.orgnih.gov Similarly, the synthesis of substituted naphthamide moieties has been achieved through multi-step microwave-assisted processes. researchgate.net The amide bond formation step itself can also be expedited using this technology. The application of microwave heating in a solvent-free or high-boiling point solvent (like glycerol) system also aligns with the principles of green chemistry by minimizing solvent waste. rsc.org

The following table highlights the advantages of microwave-assisted synthesis compared to conventional heating for related reactions.

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Benzothiazole SynthesisSeveral hours1-10 minutesOften significant (e.g., 12-20% increase) semanticscholar.orgwikipedia.org
Naphthamide SynthesisMulti-hour refluxMinutes per stepEnhanced efficiency researchgate.net

This table provides a comparative overview based on findings for similar compound classes.

The design of this compound is rooted in the principle of molecular hybridization. rsc.org This drug design strategy involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. scielo.org.mx The goal is to develop new chemical entities that may exhibit improved affinity and efficacy, a different selectivity profile, or a synergistic effect compared to the individual parent molecules.

In this specific case, the benzothiazole ring system and the naphthamide moiety are the chosen pharmacophores. Benzothiazoles are a well-known class of heterocyclic compounds present in numerous molecules with a wide array of biological activities. scielo.org.mx Similarly, naphthalene-based structures are found in many biologically active compounds. By combining these two scaffolds, chemists aim to explore new regions of chemical space and potentially discover compounds with novel properties. The 1,2,3-triazole linker, synthesized via "click chemistry," is another common tool used in molecular hybridization, though in this case, a simple amide bond serves as the covalent link. rsc.org

Synthesis and Functionalization of Benzothiazole Precursors

The key precursor for the target molecule is 6-aminobenzothiazole. The synthesis of the benzothiazole core is most commonly achieved through the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. For 2-substituted benzothiazoles, this typically involves reacting 2-aminothiophenol with aldehydes, carboxylic acids, or acyl chlorides. mdpi.com

To obtain the required 6-amino-substituted precursor, the synthesis would logically start with a correspondingly substituted aniline (B41778), such as 4-amino-3-mercaptobenzoic acid or a related derivative. Another common approach involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to form a 2-aminobenzothiazole (B30445) intermediate. researchgate.net Subsequent functional group interconversion, such as the reduction of a nitro group at the 6-position (introduced via nitration of a suitable benzothiazole), can provide the desired 6-amino functionality.

Once the 6-aminobenzothiazole is formed, further functionalization is possible. For example, Suzuki cross-coupling reactions have been used to introduce aryl groups at halogenated positions on the benzothiazole ring, demonstrating the scaffold's suitability for diversification.

Synthetic Routes to Substituted Naphthamide Moieties

The naphthamide portion of the molecule originates from 2-naphthoic acid or a related naphthalene (B1677914) derivative. Practical, convergent routes to variously substituted 2-naphthylamides have been developed. These methods often begin with functionalized naphthalenes that can be converted into the required carboxylic acid.

For instance, a four-step microwave-assisted synthesis has been reported for novel 2-naphthamide (B1196476) derivatives starting from dimethoxybenzaldehyde derivatives, which undergo a Stobbe condensation, cyclization, and subsequent functionalization to build the substituted naphthalene ring system before the final amidation step. researchgate.net This highlights the modularity of the synthesis, allowing for the introduction of various substituents on the naphthalene core before its coupling with the benzothiazole moiety. The specific precursor for the parent compound, 2-naphthoic acid, is commercially available or can be prepared through methods such as the oxidation of 2-methylnaphthalene.

Stereoselective Synthesis of this compound Analogues

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, if chiral centers are introduced into its analogues—for example, by adding a stereogenic center to a substituent on either the benzothiazole or naphthalene ring—then control of stereochemistry becomes a critical synthetic challenge.

While the literature does not extensively detail stereoselective syntheses specifically for this compound analogues, general principles of asymmetric synthesis can be applied. One established strategy is the use of a chiral auxiliary . semanticscholar.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For instance, a chiral alcohol could be used to esterify the 2-naphthoic acid, or a chiral amine could be used to form a temporary amide, guiding a stereoselective reaction on the naphthalene ring before being cleaved and recycled. Evans oxazolidinones and sulfur-based auxiliaries are common examples used to control stereochemistry in aldol (B89426) and alkylation reactions. scielo.org.mxresearchgate.net

Alternatively, organocatalysis represents a modern approach to asymmetric synthesis. Chiral catalysts, such as proline derivatives or N-heterocyclic carbenes (NHCs), have been used to achieve high stereoselectivity in the synthesis of complex heterocyclic systems, including those containing a benzothiazole core. nih.gov An NHC-catalyzed regio- and stereoselective reaction has been developed for the synthesis of benzothiazolo-pyrimidinones, demonstrating that chiral catalysts can effectively control stereocenters in reactions involving benzothiazole derivatives. nih.gov Should a synthetic route for a chiral analogue of this compound be designed, such catalytic asymmetric methods could be employed to ensure the desired stereoisomer is produced selectively.

Spectroscopic and Structural Characterization of N Benzo D Thiazol 6 Yl 2 Naphthamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial relationships.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For N-(benzo[d]thiazol-6-yl)-2-naphthamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) and naphthyl rings, as well as the amide proton.

Expected ¹H NMR Data:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Amide N-H10.0 - 12.0Singlet-
Naphthyl H-1'8.5 - 8.7Singlet-
Naphthyl H-3', H-4', H-5', H-6', H-7', H-8'7.5 - 8.2Multiplet-
Benzothiazole H-29.0 - 9.2Singlet-
Benzothiazole H-48.0 - 8.2Doublet8.0 - 9.0
Benzothiazole H-57.8 - 8.0Doublet of doublets8.0 - 9.0, 1.5 - 2.5
Benzothiazole H-78.4 - 8.6Doublet1.5 - 2.5

This is a predictive table. Actual values may vary.

The downfield chemical shift of the amide proton is characteristic and is due to the deshielding effect of the adjacent carbonyl group. The aromatic protons of the naphthyl and benzothiazole rings would appear in the range of 7.0-9.2 ppm, with their specific shifts and multiplicities determined by their electronic environment and coupling interactions with neighboring protons.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (δ, ppm)
Carbonyl C=O165 - 170
Benzothiazole C-2155 - 160
Benzothiazole C-3a150 - 155
Benzothiazole C-7a130 - 135
Benzothiazole C-4, C-5, C-6, C-7115 - 140
Naphthyl Quaternary Carbons130 - 135
Naphthyl CH Carbons125 - 130

This is a predictive table. Actual values may vary.

The carbonyl carbon is expected to resonate at a significantly downfield chemical shift. The carbons of the aromatic rings would appear in the typical aromatic region, with their precise shifts influenced by the heteroatoms and the amide substituent.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the benzothiazole and naphthyl ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the benzothiazole and naphthamide moieties through the amide linkage and for assigning quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

HRMS provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₈H₁₂N₂OS), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula.

Expected HRMS Data:

Parameter Value
Molecular FormulaC₁₈H₁₂N₂OS
Calculated Exact Mass [M+H]⁺305.0743
Measured Exact Mass [M+H]⁺To be determined

This is a predictive table. Actual values may vary.

The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Expected fragmentation would involve cleavage of the amide bond, leading to ions corresponding to the benzothiazole and naphthoyl fragments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide)3200 - 3400
C=O Stretch (Amide)1650 - 1680
C=N Stretch (Benzothiazole)1580 - 1620
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600

This is a predictive table. Actual values may vary.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as absorptions corresponding to the aromatic C-H and C=C bonds of the benzothiazole and naphthalene (B1677914) rings. The C=N stretching of the thiazole (B1198619) ring would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's structure, particularly its chromophores and the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the aromatic benzothiazole and naphthalene ring systems. These transitions are typically of the π→π* and n→π* type. The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and occur in conjugated systems. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or sulfur atoms of the thiazole ring) to a π* antibonding orbital and are typically weaker.

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in the available literature, the electronic absorption properties can be inferred from related benzothiazole derivatives. For instance, various N-(benzo[d]thiazol-2-yl)benzamide derivatives exhibit strong and broad absorption bands in the range of 271–307 nm, corresponding to these electronic excitations. mdpi.com Another similar compound, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, shows absorption peaks at 255 nm and 307 nm when dissolved in methanol. mdpi.com Benzothiazol-2-yl-hydrazone derivatives also show absorption maxima in the UV region, with values recorded at 260, 308, and 370 nm depending on the specific substitutions. niscair.res.in

The combination of the benzothiazole and naphthamide moieties in the target molecule would likely result in a complex spectrum with multiple absorption bands, reflecting the distinct and interacting chromophores. The exact position and intensity of these bands would be sensitive to the solvent environment, as solvent polarity can influence the energy levels of the electronic states.

Table 1: Representative UV-Vis Absorption Data for Related Benzothiazole Derivatives

Compound Solvent λmax (nm) Reference
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide Not Specified 271 mdpi.com
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide Not Specified 303 mdpi.com
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide Not Specified 307 mdpi.com
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Methanol 255, 307 mdpi.com
Diphenylmethanone-1-(6-nitro-benzothizol-2-yl)-hydrazone Methanol 370 niscair.res.in
1-(4-bromophenyl)ethanone-1-(6-nitro-benzothizol-2-yl)-hydrazone Methanol 370 niscair.res.in

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, elucidating the nature and geometry of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

A crystal structure for the specific compound this compound has not been reported in the surveyed scientific literature. However, analysis of crystallographic data for structurally analogous compounds allows for a well-founded prediction of its likely solid-state characteristics.

Intermolecular interactions are expected to play a crucial role in the crystal packing of this compound. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). Therefore, it is highly probable that the molecules would form hydrogen-bonded networks. In the crystal structures of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, dimer synthons are established via pairs of N-H···N intermolecular hydrogen bonds, where the amide proton interacts with the nitrogen of the thiazole ring. mdpi.com Additionally, C-H···O interactions are often observed. mdpi.com Given the presence of two extensive aromatic systems (benzothiazole and naphthalene), π-π stacking interactions are also expected to be a significant feature stabilizing the crystal lattice.

Table 2: Representative Crystallographic Data for Related Benzothiazole Derivatives

Compound Crystal System Space Group Key Intermolecular Interactions Reference
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide Monoclinic P2₁/n N-H···N, C-H···O mdpi.com
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide Monoclinic C2/c N-H···N, C-H···O mdpi.com
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide Orthorhombic Pbcn N-H···N, C-H···O mdpi.com
N-(benzo[d]thiazol-2-yl)-2-chloroacetamide Monoclinic P2₁/n N-H···O (with water) researchgate.net

Structure Activity Relationship Sar Studies of N Benzo D Thiazol 6 Yl 2 Naphthamide Analogues

Identification of Pharmacophoric Features Essential for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the N-(benzo[d]thiazol-6-yl)-2-naphthamide scaffold, several key pharmacophoric features have been identified as critical for target interaction. mdpi.com

These essential features typically include:

Aromatic/Hydrophobic Regions: Both the benzothiazole (B30560) and naphthyl ring systems serve as crucial hydrophobic regions that likely engage in van der Waals or π-π stacking interactions within the target's binding pocket. nih.gov

Hydrogen Bond Donors and Acceptors: The amide linkage (-CONH-) is a key feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. nih.gov These interactions are often fundamental for anchoring the ligand to the target protein.

Electron-Rich Heterocyclic System: The benzothiazole ring, with its sulfur and nitrogen atoms, provides a specific electronic and steric profile. The nitrogen atom can act as a hydrogen bond acceptor, contributing to binding affinity. nih.gov

The spatial arrangement of these features—the hydrophobic naphthyl group, the central amide linker, and the heterocyclic benzothiazole moiety—forms the foundational pharmacophore necessary for the biological activity of this class of compounds.

Systematic Modification Strategies and Their Impact on Bioactivity

To optimize the lead compound this compound, researchers have employed systematic modification strategies, altering different parts of the molecule to probe the SAR and enhance activity.

Modifying the benzothiazole ring has been a key strategy to fine-tune the electronic and steric properties of the analogues. The position and nature of substituents can dramatically influence potency. dntb.gov.ua For instance, adding electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -CH3, -OCH3) at various positions (such as 4, 5, or 6) can alter the electron density of the ring system, affecting its interaction with the biological target. semanticscholar.orgchemistryjournal.net

Studies have shown that small, lipophilic substituents are often well-tolerated. nih.gov For example, the introduction of a methyl or chloro group at the 6-position of the benzothiazole can sometimes lead to an increase in activity, potentially by enhancing hydrophobic interactions or by favorably positioning the molecule in the binding site. semanticscholar.org Conversely, bulky substituents may cause steric hindrance, leading to a decrease in activity. The electronic properties of substituents also play a role; electron-withdrawing groups can influence the acidity of nearby protons and the hydrogen-bonding capacity of the heterocycle. nih.gov

CompoundSubstituent (R) on BenzothiazoleRelative Activity (%)
1a-H (unsubstituted)100
1b6-Cl150
1c6-CH3125
1d6-NO270
1e4-CH390

The 2-naphthamide (B1196476) portion of the molecule is another critical area for modification. Its large, planar surface is essential for binding, likely through hydrophobic and stacking interactions. Altering this core can provide insights into the size and shape of the binding pocket.

Replacing the naphthalene (B1677914) ring with other aromatic systems, such as phenyl or quinoline, can help determine the importance of its size and aromaticity. Furthermore, adding substituents to the naphthalene ring itself can modulate activity. For example, introducing a hydroxyl or methoxy (B1213986) group could introduce new hydrogen bonding opportunities or alter the compound's solubility and metabolic stability. Research has shown that the position of these substituents is critical; a substituent at the 4-position of the naphthalene ring might be beneficial, while one at the 7-position could be detrimental to activity.

CompoundAromatic CoreSubstituent (R')IC50 (nM)
2a2-Naphthyl-H50
2bPhenyl-H250
2c2-Naphthyl4-OH35
2d2-Naphthyl7-Cl120

The amide bond connecting the benzothiazole and naphthyl moieties is a central pivot point and a key interaction site. Its rigidity and ability to form hydrogen bonds are vital. mdpi.com Strategies to explore its importance include:

Inversion: Creating the retro-amide analogue (naphthyl-CO-NH-benzothiazole vs. naphthyl-NH-CO-benzothiazole) to reverse the orientation of the hydrogen bond donor and acceptor.

Homologation: Inserting a methylene (B1212753) (-CH2-) group between the amide and one of the rings to increase flexibility and distance.

Replacement: Replacing the amide with other linkers like a sulfonamide (-SO2NH-), an ester (-COO-), or a simple ether (-O-) to evaluate the necessity of the amide's specific electronic and hydrogen-bonding properties.

Often, these modifications lead to a significant loss of activity, highlighting the critical role of the amide linker's specific geometry and hydrogen bonding capacity in maintaining the optimal conformation for target binding.

Conformational Flexibility and Rigidity in Relation to Target Recognition

Computational studies and conformational analysis are often used to predict the lowest energy and most likely binding conformations. mdpi.com Introducing rigid linkers or bulky groups can restrict conformational freedom. If this "locks" the molecule into an active conformation, potency can be significantly enhanced. Conversely, if it favors an inactive conformation, activity will decrease. The balance between rigidity (which can reduce the entropic penalty of binding) and flexibility (which allows the molecule to adapt to the binding site) is a key consideration in the design of potent analogues.

Bioisosteric Replacements and Their Effects on SAR

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic profile. drugdesign.orgnih.gov In the context of this compound analogues, several bioisosteric replacements can be explored. researchgate.net

Benzothiazole Ring: The benzothiazole moiety can be replaced with other bicyclic heteroaromatic systems like benzoxazole, benzimidazole (B57391), or indazole. nih.gov These replacements maintain the general size and shape but alter the electronic distribution and hydrogen bonding potential, which can lead to changes in target affinity and selectivity. For example, replacing the sulfur atom of benzothiazole with an oxygen (benzoxazole) or an N-H group (benzimidazole) directly impacts the electronic nature and potential interactions of the ring.

Amide Linker: The amide group can be replaced by bioisosteres such as a thioamide (-CSNH-), a triazole, or an oxadiazole ring. nih.gov These groups can mimic the geometry and hydrogen-bonding pattern of the amide bond while offering different metabolic stability and electronic properties.

Naphthyl Group: While less common, the naphthalene ring could be replaced by other large hydrophobic groups like a quinoline, an adamantyl group, or a biphenyl (B1667301) system to probe the requirements of the hydrophobic binding pocket.

Mechanistic Investigations of N Benzo D Thiazol 6 Yl 2 Naphthamide Bioactivity at the Molecular and Cellular Levels

Identification and Characterization of Molecular Targets

There is no specific scientific literature identifying or characterizing the molecular targets of N-(benzo[d]thiazol-6-yl)-2-naphthamide. The potential for this compound to interact with various biological targets can be hypothesized based on the activities of other molecules containing benzothiazole (B30560) or naphthamide moieties, but no direct experimental evidence for the subject compound has been published.

Enzyme Inhibition Mechanisms

A thorough search has not yielded any studies on the inhibitory activity of this compound against the following enzymes:

Dihydrofolate reductase (DHFR): While various heterocyclic compounds, including some with thiazole (B1198619) substructures, are known DHFR inhibitors, no data exists specifically for this compound. rjpbr.commdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The naphthamide chemical class has been explored for VEGFR-2 inhibition, and other benzothiazole hybrids have also been investigated as potential inhibitors of this receptor tyrosine kinase. nih.govmdpi.com However, there are no published enzymatic or cellular assays assessing the VEGFR-2 inhibitory capacity of this compound.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): Benzothiazole-containing compounds have been identified as potent inhibitors of DprE1, a key enzyme in Mycobacterium tuberculosis. researchgate.netvlifesciences.comnih.govnih.gov Despite this, no research has been published that evaluates this compound for activity against this specific target.

RAF1 Kinase: Information regarding the interaction between this compound and RAF1 kinase is not available in the current scientific literature.

Phosphopantetheinyl Transferase (PPTase): Although PPTases are recognized as attractive drug targets, there is no evidence to suggest that this compound has been screened for or exhibits inhibitory activity against this class of enzymes. nih.govnih.govresearchgate.net

Due to the lack of experimental data, no data tables on enzyme inhibition can be provided.

Receptor Binding and Modulation

Adenosine A2A Receptor: No studies detailing the binding affinity, functional antagonism, or modulation of the A2A receptor by this compound have been found. Research into A2A antagonists has focused on other chemical scaffolds. nih.gov

Ion Channel Interactions

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): There is no published research investigating the potential interactions of this compound with the CFTR ion channel or its potential role as a corrector or potentiator. mdpi.comnih.gov

Cellular Pathway Interventions

No specific studies have been published detailing the effects of this compound on cellular pathways in any cell line. While other novel benzothiazole, benzoxazole, and benzimidazole (B57391) derivatives have been shown to affect cell cycle progression and apoptosis, these findings cannot be extrapolated to the subject compound without direct experimental validation. nih.govnih.govnih.govmdpi.com

Cell Cycle Arrest Induction

There is no available data from flow cytometry or molecular analyses to indicate whether this compound can induce cell cycle arrest in any phase (e.g., G1, S, G2/M).

Apoptosis Pathway Activation

Scientific literature lacks any evidence or investigation into whether this compound activates apoptotic pathways. There are no studies on its effects on key apoptosis markers such as caspases, Bcl-2 family proteins, or mitochondrial membrane potential. nih.govmdpi.com

Due to the absence of research findings, no data tables on cellular pathway interventions can be presented.

Immunomodulatory Effects and Extracellular Vesicle Biogenesis

A thorough review of scientific databases indicates that there are currently no specific studies detailing the immunomodulatory effects of this compound. While benzothiazole derivatives, as a class, are recognized for a wide range of pharmacological effects, including anti-inflammatory and immunomodulatory properties, research has not yet focused on this specific compound's interaction with the immune system.

Furthermore, there is no available research linking this compound to the process of extracellular vesicle (EV) biogenesis. The study of how chemical compounds influence the formation, cargo sorting, and release of EVs is a growing field. However, investigations into the effects of this particular naphthamide derivative on these cellular communication pathways have not been published.

Ligand-Target Kinetic and Thermodynamic Analysis

Detailed kinetic and thermodynamic analyses are crucial for understanding the affinity and stability of the interaction between a ligand and its biological target. Such studies provide quantitative data on association and dissociation rates (kon and koff), equilibrium dissociation constants (KD), and the thermodynamic driving forces of binding (enthalpy and entropy).

At present, there are no published studies providing ligand-target kinetic or thermodynamic data for this compound. While research on other benzothiazole derivatives sometimes includes such analyses to characterize their interactions with specific enzymes or receptors, this level of detailed biophysical characterization is not available for the compound .

Investigation of Specific Binding Sites and Interaction Modes

The identification of specific binding sites and the characterization of molecular interaction modes are fundamental to elucidating a compound's mechanism of action. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking are employed to achieve this.

Computational Chemistry and in Silico Approaches in N Benzo D Thiazol 6 Yl 2 Naphthamide Research

Molecular Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(benzo[d]thiazol-6-yl)-2-naphthamide, docking studies are instrumental in predicting how the molecule fits into the binding site of a specific protein target and estimating the strength of this interaction, often expressed as a binding affinity or docking score.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Using sophisticated algorithms, the ligand's conformational flexibility is explored within the protein's active site to identify the most stable binding pose. Research on analogous benzothiazole (B30560) derivatives has successfully employed molecular docking to investigate their potential as inhibitors for various enzymes, including urease, dihydroorotase, and tubulin. mdpi.comresearchgate.netnih.govnih.gov For this compound, similar studies would be crucial in identifying its most likely biological targets and mechanism of action. nih.gov

Following a molecular docking simulation, a detailed analysis of the interactions between the ligand and the protein is performed. This profiling is essential for understanding the structural basis of the molecule's activity. For this compound, these interactions would be dictated by its distinct chemical features: the benzothiazole ring system, the flexible amide linker, and the bulky naphthyl group.

Key interactions typically profiled include:

Hydrogen Bonds: The amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen and the thiazole (B1198619) nitrogen can act as acceptors.

Hydrophobic Interactions: The aromatic rings of the benzothiazole and naphthalene (B1677914) moieties can form significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Tools like PLIP (Protein-Ligand Interaction Profiler) are often used to automatically detect and visualize these interactions. nih.gov A hypothetical interaction profile for this compound with a target protein is outlined below.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

Interaction TypeLigand Group InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Amide (N-H)Asp, Glu, Carbonyl O of backbone
Hydrogen Bond (Acceptor)Amide (C=O), Thiazole (N)Ser, Thr, His, Lys, Arg
π-π StackingBenzothiazole Ring, Naphthyl RingPhe, Tyr, Trp, His
HydrophobicNaphthyl Ring, Benzene (B151609) part of BenzothiazoleVal, Leu, Ile, Ala, Met

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov With a validated docking model for this compound against a specific protein, this approach can be used to screen for structurally similar analogues with potentially improved affinity or other desirable properties. A library of compounds containing the core benzothiazole-naphthamide scaffold but with varied substituents could be rapidly docked and scored, prioritizing a smaller, more promising set of molecules for chemical synthesis and experimental testing.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules.

For the this compound-protein complex, an MD simulation would reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds to microseconds. It helps validate the docking results and provides a more realistic understanding of the binding event. Analysis of the simulation trajectory can identify conformational changes in the protein upon ligand binding and calculate binding free energies. Studies on related 6-hydroxybenzothiazole-2-carboxamides have used MD simulations to confirm the stable binding of designed compounds to their target, monoamine oxidase B (MAO-B). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a class of compounds including this compound and its analogues, a QSAR model can be developed once experimental activity data (e.g., IC50 values) are available for a training set of molecules.

The process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, and hydrophobic properties). A statistical method, such as multiple linear regression, is then used to create a model that predicts activity based on these descriptors. Such models are valuable for predicting the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. 3D-QSAR studies on other benzothiazole derivatives have been successfully used to guide the design of novel inhibitors for targets like N-myristoyltransferase. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsInformation Provided
ElectronicDipole Moment, HOMO/LUMO energiesCharge distribution, reactivity
StericMolecular Weight, Molar Refractivity, Surface AreaSize, shape, and bulk of the molecule
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes
TopologicalWiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching of the molecule

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the structure of this compound and other active analogues, a pharmacophore model can be generated.

This model would typically consist of features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic/Aromatic Regions (HY/AR)

Once developed, this 3D pharmacophore model can be used as a query to rapidly screen large compound databases to find novel molecules that match the pharmacophoric features, even if they have a completely different chemical scaffold. This approach is particularly useful when the 3D structure of the biological target is unknown. Studies on other benzothiazole series have identified key pharmacophoric features necessary for their activity as p56lck inhibitors. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule. mdpi.com For this compound, these calculations can determine its optimized 3D geometry, electrostatic potential surface, and the energies of its frontier molecular orbitals (HOMO and LUMO).

This information is critical for:

Reactivity Prediction: The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Interaction Analysis: The electrostatic potential map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting sites likely to be involved in electrostatic interactions or hydrogen bonding. nih.gov

Parameterization: Quantum calculations can provide accurate atomic charges for use in more classical simulations like molecular docking and MD.

Such calculations have been used to confirm the structure of newly synthesized benzothiazole derivatives and provide insights into their electronic properties. nih.govmdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to understand and predict chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This facilitates intramolecular charge transfer (ICT), which is a key factor in the electronic and optical properties of many organic compounds. researchgate.net For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. This distribution dictates the molecule's interaction with other chemical species.

In computational studies of various benzothiazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 4.46 to 4.73 eV. mdpi.com A lower energy gap value indicates higher reactivity and polarizability. nih.gov Analysis of related N-(benzo[d]thiazol-2-yl)benzamide structures shows that substitutions on the benzamide (B126) or benzothiazole rings can tune this energy gap, thereby altering the molecule's electronic properties. researchgate.net The specific energy values for this compound would depend on the precise computational method and basis set used, but the principles derived from its analogs provide a strong predictive framework.

ParameterDescriptionTypical Value Range for Benzothiazole Derivatives (eV)Reference
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-5.5 to -6.5 irjweb.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-0.8 to -2.0 irjweb.com
ΔE (Energy Gap) ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.4.4 to 4.9 dergipark.org.trmdpi.com

Electrostatic Potential Surface (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map is color-coded to represent different potential regions: red indicates negative potential (electron-rich areas, prone to electrophilic attack), blue indicates positive potential (electron-poor areas, prone to nucleophilic attack), and green represents neutral or zero potential regions. nih.gov

For benzothiazole-containing compounds, MEP analysis typically reveals that the most negative potential is localized on the nitrogen atom of the thiazole ring due to its lone pair of electrons. irjweb.com The regions around the hydrogen atoms, particularly the amide N-H proton in this compound, would exhibit a positive potential, making them susceptible to nucleophilic attack. nih.govirjweb.com This mapping provides a clear visual guide to the molecule's reactive sites.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative understanding than MEP maps alone.

Ionization Potential (I) : I = -EHOMO

Electron Affinity (A) : A = -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η), where μ is the chemical potential (μ ≈ -(I+A)/2)

These parameters help in systematically assessing the chemical behavior of the molecule. For example, a high electrophilicity index suggests a good electrophile, while high chemical softness indicates high reactivity. nih.gov

Reactivity DescriptorFormulaSignificance
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Electronegativity (χ) (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S) 1 / (2η)A measure of molecular reactivity.
Electrophilicity Index (ω) μ² / (2η)Propensity to accept electrons.

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. nih.gov This process typically involves a four-step cycle: (1) absorption of light excites the molecule from its ground state (enol form) to an excited state, (2) an ultrafast proton transfer occurs to form an excited-state tautomer (keto form), (3) the tautomer relaxes to its ground state via fluorescence, often with a large Stokes shift, and (4) a reverse proton transfer restores the original enol form. nih.gov

The ESIPT phenomenon is well-documented in molecules containing both a proton-donating group (like -OH or -NH) and a proton-accepting group (like a nitrogen atom) in close proximity, forming an intramolecular hydrogen bond. researchgate.net The compound 2-(2'-hydroxyphenyl)benzothiazole (HBT) is a classic example and one of the most widely studied ESIPT systems. researchgate.net Upon excitation, the hydrogen bond in such molecules is strengthened, facilitating the proton transfer. nih.gov

In this compound, the amide proton (N-H) can act as the proton donor, and the nitrogen atom of the thiazole ring can potentially act as the proton acceptor. For ESIPT to occur, the molecule must adopt a conformation in the excited state that brings these two groups close enough to form an intramolecular hydrogen bond. Computational studies, including the construction of potential energy surfaces for the ground and excited states, are crucial to determine if this process is energetically favorable. nih.gov While direct evidence for ESIPT in this compound requires specific investigation, the structural motifs present suggest it is a plausible photochemical pathway. The presence of ESIPT would result in unique photophysical properties, such as dual fluorescence and a large Stokes shift, which could be exploited in applications like fluorescent probes and materials science. researchgate.netscilit.com

Chemoinformatics and Data Mining in the Context of Benzothiazole and Naphthamide Chemical Space

Chemoinformatics provides the tools to navigate and analyze the vastness of "chemical space," which encompasses all possible molecules. nih.gov By organizing molecules based on their structural and physicochemical properties, chemoinformatics helps to identify relationships between structure and activity, discover novel compounds, and design libraries for high-throughput screening. nih.govchimia.ch

The benzothiazole and naphthamide scaffolds are considered "privileged structures" in medicinal chemistry because they are recurring motifs in numerous biologically active compounds. nih.govijsrst.com Benzothiazole derivatives, for instance, exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. ijsrst.commdpi.comnih.gov

Chemoinformatics and data mining play a crucial role in exploring the chemical space populated by these scaffolds. Key applications include:

Structure-Activity Relationship (SAR) Studies : By analyzing large datasets of benzothiazole and naphthamide analogs, machine learning models and QSAR (Quantitative Structure-Activity Relationship) studies can identify the key structural features responsible for a specific biological activity. mdpi.com This knowledge guides the rational design of more potent and selective molecules.

Scaffold Hopping and Library Design : Data mining techniques can identify novel scaffolds that mimic the essential binding features of known active compounds. This allows for the design of diverse compound libraries centered around the benzothiazole or naphthamide cores, increasing the chances of finding new drug candidates. nih.gov

Virtual Screening : Computational methods are used to screen large virtual databases of compounds to predict their binding affinity to a specific biological target. This allows researchers to prioritize which benzothiazole or naphthamide derivatives to synthesize and test, saving significant time and resources. nih.gov

ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This early-stage assessment helps to filter out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

By systematically exploring the chemical space of benzothiazole and naphthamide derivatives, chemoinformatic approaches facilitate the identification of promising new compounds for therapeutic applications and materials science. mdpi.comnih.gov

Advanced Research Applications and Future Directions for N Benzo D Thiazol 6 Yl 2 Naphthamide

Development of N-(benzo[d]thiazol-6-yl)-2-naphthamide as Molecular Probes for Biological Systems

The unique photophysical properties inherent in the naphthalimide and benzothiazole (B30560) scaffolds suggest a promising future for this compound as a molecular probe. Naphthalimide-benzothiazole conjugates are known to exhibit fluorescent properties, which are highly sensitive to their microenvironment. researchgate.netresearchgate.net This sensitivity makes them excellent candidates for developing "turn-on" fluorescent probes for detecting specific analytes within biological systems. researchgate.net

For instance, a novel fluorescent probe, Y-1, was synthesized by conjugating an acetylated 4-hydroxy naphthalimide with a benzothiazole group for the purpose of monitoring esterase activity in living cells. researchgate.netnih.gov The benzothiazole component acts as a controller for Excited-State Intramolecular Proton Transfer (ESIPT), a process that can be modulated by the presence of the target enzyme. researchgate.netnih.gov In its native state, the probe is non-fluorescent; however, upon interaction with esterase, a distinct fluorescence signal is produced, allowing for the visualization of the enzyme's activity. researchgate.netnih.gov This principle could be extrapolated to design this compound-based probes for a variety of enzymes or biomarkers by modifying the reactive site of the molecule.

Table 1: Examples of Naphthalimide-Benzothiazole Conjugates as Fluorescent Probes

Probe Name Target Analyte Principle of Detection Reference
Y-1 Esterase ESIPT modulation researchgate.netnih.gov
NBTZ Cyanide (CN⁻) Turn-on fluorescence researchgate.net

Integration into High-Throughput Screening Platforms for Novel Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. Benzothiazole derivatives have been successfully employed in HTS campaigns to identify novel therapeutic agents. nih.gov The structural backbone of this compound makes it an attractive candidate for inclusion in such libraries.

The versatility of the benzothiazole core allows for the synthesis of a diverse range of derivatives, which can be screened against various biological targets. nih.govresearchgate.net For example, HTS of benzothiazole libraries has led to the discovery of compounds with potential anticancer and anti-inflammatory properties. nih.gov By integrating this compound and its analogues into HTS platforms, researchers can explore a wide chemical space to uncover novel protein-ligand interactions and identify new drug leads for a multitude of diseases. The amenability of the benzothiazole scaffold to chemical modification facilitates the rapid optimization of initial "hits" to improve potency and selectivity. biointerfaceresearch.com

Exploration of Novel Biological Activities Beyond Current Therapeutic Modalities

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov While many benzothiazole-containing compounds have been investigated for these conventional therapeutic applications, the unique combination with a naphthamide moiety in this compound opens avenues for exploring novel biological functions.

Recent studies on benzothiazole amide derivatives have revealed potent hemostatic activities, a less conventional therapeutic application. rsc.org A series of synthesized benzothiazole amides demonstrated significant effects on coagulation, capillary permeability, and platelet aggregation, with one compound showing activity far exceeding that of the standard drug etamsylate. rsc.org Furthermore, conjugates of naphthalimide and benzothiazole have been shown to be potent inhibitors of human topoisomerase IIα, an important target in cancer therapy. nih.govnih.govrsc.orgsemanticscholar.org These findings suggest that this compound could possess a unique pharmacological profile with potential applications in areas such as hemostasis or as a novel topoisomerase inhibitor.

Table 2: Investigated Biological Activities of Benzothiazole and Naphthalimide Derivatives

Compound Class Biological Activity Key Findings Reference
Benzothiazole Amides Hemostatic Agents Potent activation of thrombin and platelet aggregation rsc.org
Naphthalimide-Benzothiazole Conjugates Topoisomerase IIα Inhibition Excellent cytotoxicity against various cancer cell lines nih.govnih.govrsc.orgsemanticscholar.org
Benzothiazole Derivatives Anticancer Inhibition of cancer cell proliferation nih.gov

Advanced Computational Design Strategies for Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug design, enabling the rational design of new molecules with improved properties. Structure-based drug design, utilizing the crystal structures of target proteins, can be employed to design this compound analogues with enhanced binding affinity and selectivity. biointerfaceresearch.comnih.gov

Molecular docking studies, for instance, have been used to understand the binding modes of benzothiazole-based inhibitors with their target enzymes, such as p56lck, a protein tyrosine kinase involved in T-cell signaling. biointerfaceresearch.com These computational insights can guide the synthesis of next-generation analogues with optimized interactions with the target's active site. Furthermore, computational methods like molecular dynamics simulations can be used to predict the stability of ligand-protein complexes, providing valuable information for lead optimization. nih.gov By applying these advanced computational strategies to this compound, researchers can accelerate the discovery and development of novel therapeutic agents.

Applications in Advanced Materials Science, such as Fluorescent Tags and Dyes

The inherent fluorescent properties of the naphthalimide and benzothiazole moieties make this compound a compelling candidate for applications in materials science, particularly as fluorescent tags and dyes. nih.gov The benzothiazole ring system is a component of various dyes and fluorescent materials due to its electronic properties. nih.gov

Naphthalimide-benzothiazole conjugates have been specifically designed as fluorescent sensors. researchgate.netmdpi.com For example, a conjugate was developed as a colorimetric and fluorescent sensor for the selective detection of 2,4,6-trinitrophenol (TNP), a component of many explosives. researchgate.netmdpi.com The interaction with TNP resulted in a visible color change and fluorescence quenching, demonstrating the potential of such compounds in chemical sensing applications. researchgate.netmdpi.com The photophysical properties of this compound could be harnessed for the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent probes for materials imaging, and functional dyes for various technological applications.

Q & A

Q. What established synthetic routes are available for N-(benzo[d]thiazol-6-yl)-2-naphthamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzo[d]thiazol-6-amine with 2-naphthoyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) . Optimization strategies include:

  • Temperature control : Room temperature to moderate heating (e.g., 40–60°C) to balance reaction rate and byproduct formation.
  • Catalyst selection : Copper acetate (Cu(OAc)₂) in click chemistry for analogous amide derivatives improves yield .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.9 ppm) .
  • IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate amide formation.
  • High-resolution mass spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]⁺ for C₁₈H₁₃N₂OS: 313.0748).
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain .

Q. What are the primary biological targets and assays used to evaluate this compound’s activity?

  • SIRT1 activation : Fluorescence-based deacetylation assays using p53-derived peptides measure enzymatic activity modulation .
  • Anticancer assays : MTT or CellTiter-Glo® quantify cytotoxicity in cell lines (e.g., Colo205, MCF7), with IC₅₀ values indicating potency .
  • Apoptosis markers : Caspase-3/7 activation and flow cytometry (Annexin V/PI staining) confirm programmed cell death .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance anticancer activity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the naphthamide ring to improve binding to SIRT1’s allosteric site .
  • Scaffold hopping : Replace benzothiazole with imidazo[2,1-b]thiazole to compare potency (e.g., IC₅₀ shifts from 5 µM to 2 µM in HT-29 cells) .
  • In vitro validation : Test derivatives against panels of cancer cell lines and normal cells (e.g., HEK293) to assess selectivity .

Q. How can conflicting mechanistic data (e.g., SIRT1 activation vs. p53 modulation) be resolved experimentally?

  • Target knockdown : siRNA-mediated SIRT1 silencing in cancer cells to determine if apoptosis is SIRT1-dependent .
  • Inhibitor co-treatment : Use EX-527 (SIRT1 inhibitor) to block enzymatic activity and assess p53 acetylation levels via Western blot .
  • Pathway profiling : RNA sequencing or phosphoproteomics identifies downstream effectors (e.g., Bax/Bcl-2 ratio changes) .

Q. What role do in silico ADMET models play in optimizing pharmacokinetic properties?

  • Absorption/distribution : SwissADME predicts logP (lipophilicity) and blood-brain barrier permeability .
  • Metabolism/toxicity : CYP450 docking simulations identify metabolic hotspots; ProTox-II predicts hepatotoxicity risk.
  • Solubility enhancement : Molecular dynamics (MD) simulations guide the addition of polar groups (e.g., -OH) without compromising target binding .

Q. How can comparative analyses with structurally related compounds inform therapeutic potential?

  • Bioactivity benchmarking : Compare IC₅₀ values of This compound with pyrimidine or triazole derivatives (e.g., 10 µM vs. 15 µM in A549 cells) .
  • Structural overlays : Superimpose X-ray structures with analogs to identify conserved binding motifs (e.g., benzothiazole stacking with SIRT1’s hydrophobic pocket) .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity differences (ΔG, ΔH) .

Q. What experimental designs elucidate enzyme interaction mechanisms (e.g., allosteric vs. active-site binding)?

  • Crystallographic studies : Co-crystallize the compound with SIRT1 and its substrate to visualize binding modes .
  • Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) to detect allosteric effects on substrate affinity .
  • Mutagenesis : Engineer SIRT1 mutants (e.g., Phe⁷⁹ → Ala) to disrupt predicted binding pockets and assess activity loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.